Methyl 6-chloro-4-[(4-ethylphenyl)amino]quinoline-2-carboxylate
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Overview
Description
Methyl 6-chloro-4-[(4-ethylphenyl)amino]quinoline-2-carboxylate is a quinoline derivative known for its diverse applications in scientific research. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, fused with a carboxylate group and substituted with a chloro and ethylphenylamino group. The unique structure of this compound makes it a valuable subject of study in various fields, including chemistry, biology, and medicine.
Scientific Research Applications
Methyl 6-chloro-4-[(4-ethylphenyl)amino]quinoline-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: Utilized in the development of dyes and pigments due to its stable aromatic structure
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that Methyl 6-chloro-4-((4-ethylphenyl)amino)quinoline-2-carboxylate may also interact with various biological targets.
Mode of Action
Related compounds, such as those involved in suzuki–miyaura (sm) coupling reactions, undergo processes involving oxidative addition and transmetalation . These processes involve the formation of new bonds and the transfer of groups between molecules, which could potentially be a part of the mode of action of Methyl 6-chloro-4-((4-ethylphenyl)amino)quinoline-2-carboxylate.
Biochemical Pathways
Compounds involved in sm coupling reactions, like this one, play a role in carbon–carbon bond-forming reactions . This suggests that Methyl 6-chloro-4-((4-ethylphenyl)amino)quinoline-2-carboxylate may influence biochemical pathways involving the formation or modification of carbon–carbon bonds.
Result of Action
Similar compounds, such as indole derivatives, have shown a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-chloro-4-((4-ethylphenyl)amino)quinoline-2-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 6-chloro-4-hydroxyquinoline with 4-ethylphenylamine under specific conditions to form the intermediate product. This intermediate is then esterified using methyl chloroformate to yield the final compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: Methyl 6-chloro-4-[(4-ethylphenyl)amino]quinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amino-substituted quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used
Comparison with Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline core.
Quinoline N-oxide: An oxidized derivative of quinoline with distinct chemical properties.
4-Aminoquinoline: Another derivative with significant biological activity
Uniqueness: Methyl 6-chloro-4-[(4-ethylphenyl)amino]quinoline-2-carboxylate stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of a chloro group and an ethylphenylamino group enhances its potential for diverse applications in research and industry .
Properties
IUPAC Name |
methyl 6-chloro-4-(4-ethylanilino)quinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2/c1-3-12-4-7-14(8-5-12)21-17-11-18(19(23)24-2)22-16-9-6-13(20)10-15(16)17/h4-11H,3H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLYMOQOHFINZMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=CC(=NC3=C2C=C(C=C3)Cl)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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